molecular formula C16H16BrN3O B13065765 N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine

N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine

Cat. No.: B13065765
M. Wt: 346.22 g/mol
InChI Key: CRMVHQRGFBTZLL-HMMYKYKNSA-N
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Description

N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine is a complex organic compound with the molecular formula C16H16BrN3O This compound is notable for its unique structure, which includes a bromophenyl group and a tetrahydrocinnolinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromobenzaldehyde with 7,7-dimethyl-5,6,7,8-tetrahydrocinnoline under specific conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives .

Mechanism of Action

The mechanism by which N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine include:

Uniqueness

What sets this compound apart is its unique combination of a bromophenyl group and a tetrahydrocinnolinylidene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C16H16BrN3O

Molecular Weight

346.22 g/mol

IUPAC Name

(NE)-N-[3-(4-bromophenyl)-7,7-dimethyl-6,8-dihydrocinnolin-5-ylidene]hydroxylamine

InChI

InChI=1S/C16H16BrN3O/c1-16(2)8-14-12(15(9-16)20-21)7-13(18-19-14)10-3-5-11(17)6-4-10/h3-7,21H,8-9H2,1-2H3/b20-15+

InChI Key

CRMVHQRGFBTZLL-HMMYKYKNSA-N

Isomeric SMILES

CC1(CC2=NN=C(C=C2/C(=N/O)/C1)C3=CC=C(C=C3)Br)C

Canonical SMILES

CC1(CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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